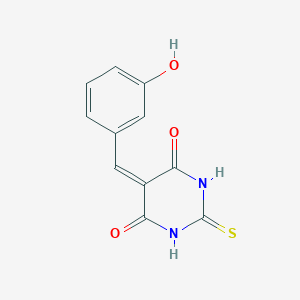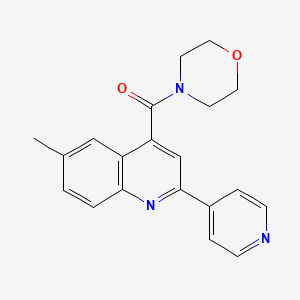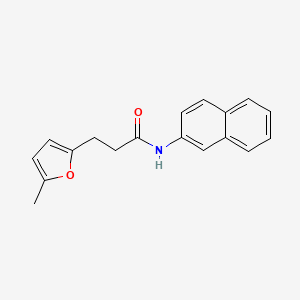
5-(3-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 5-(3-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione often involves multi-step chemical reactions, starting from basic pyrimidine derivatives or through condensation reactions involving barbituric acid or thiobarbituric acid with various aldehydes. For instance, derivatives of pyrimidines have been synthesized through reactions that might parallel the synthesis of our compound of interest, indicating a general applicability in preparing such complex molecules (Grivsky et al., 1980); (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and X-ray crystallography. These techniques reveal the precise arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and interaction with other molecules. Studies on similar molecules have demonstrated the importance of hydrogen bonding in determining the molecular conformation in the solid state, as well as the impact of substituents on the molecule's overall stability and properties (Agarkov et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives, including our compound of interest, exhibit a range of chemical reactions, primarily due to their reactive sites, such as the carbonyl and thioxo groups. These sites facilitate various chemical transformations, including alkylation, condensation, and cyclization reactions. The reactivity pattern of these compounds can be significantly influenced by the presence of substituents, which can either activate or deactivate the molecule towards certain reactions (Nigam et al., 1981).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such analyses provide insights into the stability and compatibility of the compound with other substances (Kinoshita et al., 1992).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their electronic structure, which can be explored through computational chemistry methods like density functional theory (DFT). These studies offer insights into the electron distribution within the molecule, predicting its reactivity, acid-base behavior, and potential for forming hydrogen bonds or participating in electronic interactions. Computational analyses complement experimental findings, providing a comprehensive understanding of the molecule's behavior in chemical reactions (Elangovan & Sowrirajan, 2021).
安全和危害
作用机制
Target of Action
Similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner .
Biochemical Pathways
Similar compounds have shown to inhibit the proliferation and metastasis of tumor cells .
Result of Action
Similar compounds have shown to inhibit the cytolytic activity of cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds can take place in an inert environment .
属性
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-7-3-1-2-6(4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIWMGAKUQMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)


![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)



